Bitopertin (R enantiomer) is a selective inhibitor of glycine transporter type 1 (GlyT1), a protein involved in the reuptake of glycine, an important neurotransmitter in the central nervous system. This compound is primarily investigated for its potential therapeutic applications in treating conditions such as schizophrenia and erythropoietic protoporphyria. By inhibiting GlyT1, Bitopertin increases glycine levels in the synaptic cleft, thereby enhancing glutamatergic neurotransmission, which is crucial for cognitive functions and mood regulation.
Bitopertin is classified as a pharmaceutical compound under the category of glycine transporter inhibitors. It is identified by the chemical identifier 845614-12-2 and has been the subject of various clinical studies aimed at understanding its efficacy and safety profile in treating psychiatric and hematological disorders .
The synthesis of Bitopertin (R enantiomer) typically involves enantioselective catalysis, which is crucial for producing enantiomerically pure compounds. One common method includes using chiral catalysts in organocascade reactions that facilitate the formation of multiple chemical bonds while generating stereogenic centers with high selectivity.
Industrial production often employs large-scale enantioselective synthesis or chiral resolution techniques. Solid-phase extraction combined with chiral high-performance liquid chromatography is frequently used for the enantiomeric separation of racemic mixtures, ensuring the purity required for therapeutic applications.
Bitopertin (R enantiomer) has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a GlyT1 inhibitor. The specific arrangement of atoms and bonds allows it to interact selectively with the GlyT1 transporter.
The molecular formula of Bitopertin is C19H22F3N3O3S, and it has a molecular weight of 427.45 g/mol. The compound features a benzoylpiperazine backbone, which is essential for its binding affinity to GlyT1 .
Bitopertin primarily undergoes noncompetitive inhibition reactions against GlyT1. The inhibitory effect is quantified by an IC50 value of approximately 25 nanomolar, indicating its potency in blocking glycine reuptake at this transporter .
The stability of Bitopertin under various conditions allows it to be stored effectively; it remains stable at -20°C for up to three years in powder form and at -80°C for two years when dissolved in solvents. The primary result of its inhibition mechanism is an increase in glycine concentration within the synaptic cleft, which enhances NMDA receptor-mediated neurotransmission.
Bitopertin functions by binding to GlyT1, leading to a blockade of glycine reuptake. This action results in elevated extracellular glycine levels, which are crucial for activating NMDA receptors involved in synaptic plasticity—a fundamental process for learning and memory . The compound's mechanism demonstrates its potential to modulate neurotransmission positively, particularly in conditions characterized by impaired glutamatergic signaling.
Bitopertin (R enantiomer) appears as a white to off-white solid. It exhibits good solubility in organic solvents but limited solubility in water, which is typical for many pharmaceutical compounds.
Bitopertin (R enantiomer) has notable scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4